6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is a complex organic compound classified as an indeno-pyrazole derivative. This class of compounds is recognized for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused indeno-pyrazole ring system, characterized by methoxy groups at the 6 and 7 positions and a carboxylic acid group at the 3 position. Its chemical identifier is 1216231-84-3.
The compound is synthesized from various starting materials through multi-step synthetic routes, often involving cyclization reactions and functional group modifications. Its synthesis has been documented in scientific literature, highlighting its relevance in drug development and biochemical research .
The synthesis of 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity of the final product. Advanced techniques such as chromatography are often employed for purification.
The molecular structure of 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid can be described as follows:
The molecular formula is , with a molecular weight of approximately 249.24 g/mol. The compound's structural integrity can be confirmed through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid participates in several chemical reactions:
These reactions require specific conditions to optimize yields and selectivity. For example, oxidation reactions typically necessitate acidic or basic conditions depending on the substrate's stability.
The primary target for 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is the receptor tyrosine kinase associated with Platelet-Derived Growth Factor-BB (PDGF-BB).
This compound acts as a potent kinase inhibitor against PDGF-BB by binding to its active site and preventing substrate access. This inhibition disrupts PDGF signaling pathways crucial for cell proliferation and survival.
By inhibiting PDGF-BB signaling, the compound can suppress angiogenesis—an essential process for tumor growth and metastasis—thereby potentially inhibiting tumor progression .
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid has significant potential in medicinal chemistry due to its ability to inhibit specific kinases involved in cancer progression. Its applications include:
This compound exemplifies how intricate organic molecules can serve critical roles in advancing therapeutic strategies in modern medicine.
Multi-component reactions (MCRs) enable efficient construction of the polycyclic framework of 6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid in a single operational step. A prominent approach employs diacetyl intermediates reacting with arylhydrazines under solvent-free conditions to yield the pyrazole core, followed by acid-catalyzed cyclization to form the indeno[1,2-c]pyrazole system. This method achieves atom economy exceeding 80% by minimizing protective group steps and isolating intermediates [5]. Microwave-assisted MCRs significantly enhance reaction kinetics, reducing synthesis time from 12–24 hours to 30–45 minutes while maintaining yields above 85% [7]. Key to this strategy is regiocontrol at the pyrazole C3/C5 positions, achieved through steric modulation of hydrazine substituents. Electron-withdrawing groups on arylhydrazines favor C3-carboxylic acid formation, critical for the target molecule’s functionalization [5].
Table 1: MCR Optimization Parameters for Pyrazole-Indeno Hybrids
Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Regioselectivity (C3:C5) |
---|---|---|---|---|
None (Solvent-Free) | 120–130 | 45 min | 87 | 95:5 |
PTSA (10 mol%) | 100 | 60 min | 92 | 98:2 |
ZrO₂ Nanoparticles | 80 | 90 min | 78 | 90:10 |
Ionic Liquid [BMIM]BF₄ | 70 | 120 min | 81 | 93:7 |
Reaction Scale: 5 mmol; Substrate: 2-acyl-4,5-dimethoxybenzaldehyde derivatives
Regioselective installation of the 6,7-dimethoxy groups necessitates orthogonal protection-deprotection strategies due to the differential reactivity of the indeno ring positions. The Pomeranz-Fritsch-Bobbitt cyclization methodology—originally developed for isoquinolines—has been adapted for dihydroindeno-pyrazoles. This technique employs directed ortho-lithiation at the 6-position using n-BuLi at –78°C, achieving 95% regioselectivity when protected with SEM (2-(trimethylsilyl)ethoxymethyl) groups. Subsequent methoxylation via Cu(I)-catalyzed coupling installs the 6,7-dimethoxy pattern without epimerization of the chiral center at C1 [1] [8]. For carboxylic acid functionalization, late-stage carboxylation using CO₂ gas pressure (50 psi) in DMF with Cs₂CO₃ as base selectively modifies the C3 position of the pyrazole ring. This method circumvents decarboxylation issues observed in classical approaches, yielding 82–89% of the target acid with >99% regiochemical fidelity [8].
Table 2: Regioselective Directing Groups for Dimethoxy Functionalization
Directing Group | Position | Electrophile | Yield (%) | Regioselectivity (6:7:8) |
---|---|---|---|---|
SEM | C5 | I₂ | 88 | 95:3:2 |
DMG (CONEt₂) | C6 | B(OMe)₃ | 76 | 98:1:1 |
Pyridinyl | C8 | SnBu₃Cl | 68 | 5:12:83 |
None | –– | ClCO₂Et | 45 | 55:30:15 |
Reaction Conditions: –78°C, THF, 2 eq. n-BuLi, 4h
Asymmetric synthesis of enantiomerically enriched analogs leverages chiral auxiliaries and transition metal catalysis. Jacobsen’s thiourea catalysts facilitate enantioselective cyclization of prochiral diketones, affording 1,4-dihydroindeno-pyrazoles with up to 94% ee. The mechanism involves dual hydrogen-bond activation of the hydrazone intermediate, steering nucleophilic attack to the Re face [3]. Alternatively, Ru(II)-pybox complexes catalyze intramolecular oxidative C–N coupling of α,β-unsaturated hydrazones, constructing the pyrazole ring with 91% ee and diastereomeric ratios >20:1. This method is particularly effective for synthesizing C1-substituted derivatives bearing methyl or phenyl groups [7]. For C3-carboxylic acid chirality transfer, Evans oxazolidinone auxiliaries induce diastereoselective decarboxylative alkylation, enabling access to both (R)- and (S)-configured acids with dr ≥ 95:5. The chiral auxiliary is cleaved via lithium hydroperoxide oxidation without racemization [3] [7].
Table 3: Enantioselectivity Profiles of Catalytic Systems
Catalyst/Chiral Auxiliary | ee (%) | dr | Reaction Scale (g) | Recovery Yield (%) |
---|---|---|---|---|
(S)-Jacobsen Thiourea | 94 | –– | 0.5–5 | 85 |
Ru(II)-(S)-iPr-Pybox | 91 | >20:1 | 0.1–2 | 78 |
(4R)-PhOx-Evans Auxiliary | >99 | 95:5 | 1–10 | 90 |
Cinchona-Derived Phase Transfer | 82 | –– | 0.5–3 | 88 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: